
2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of hydrazine derivatives with appropriate pyrimidine precursors. Common synthetic routes may include:
Condensation reactions: Using hydrazine hydrate with 6-methyl-2,3-dihydropyrimidin-4(1H)-one under reflux conditions.
Cyclization reactions: Involving the formation of the pyrimidine ring through cyclization of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield hydrazone derivatives.
Reduction: Could produce hydrazine derivatives.
Substitution: Results in various substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development for its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit enzyme activity: By binding to the active site.
Modulate receptor function: Through agonistic or antagonistic effects.
Alter metabolic pathways: By interfering with key biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydrazinylpyrimidine: Lacks the methyl group at the 6-position.
6-Methylpyrimidin-4(1H)-one: Does not have the hydrazinyl group.
2,4-Dihydroxypyrimidine: Contains hydroxyl groups instead of hydrazinyl and methyl groups.
Uniqueness
2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both hydrazinyl and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
887570-24-3 |
|---|---|
Formule moléculaire |
C5H10N4O |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
2-hydrazinyl-6-methyl-2,3-dihydro-1H-pyrimidin-4-one |
InChI |
InChI=1S/C5H10N4O/c1-3-2-4(10)8-5(7-3)9-6/h2,5,7,9H,6H2,1H3,(H,8,10) |
Clé InChI |
DJXHPRSNIXQISY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(N1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
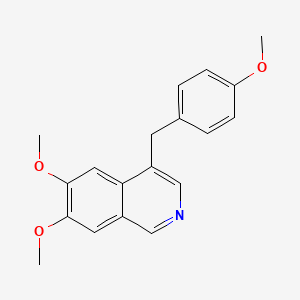

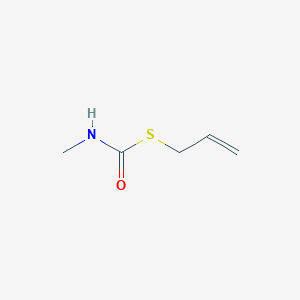
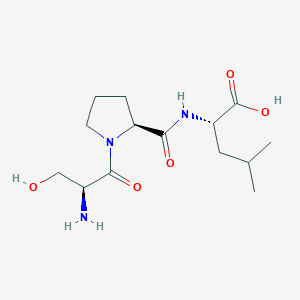

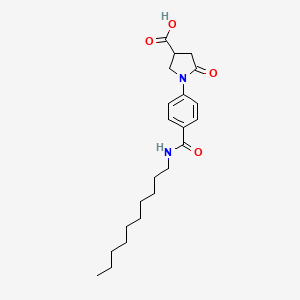
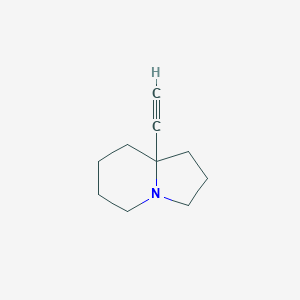

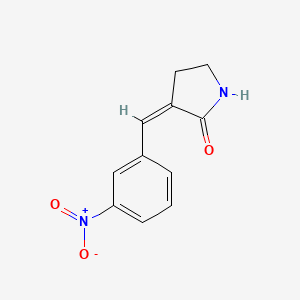
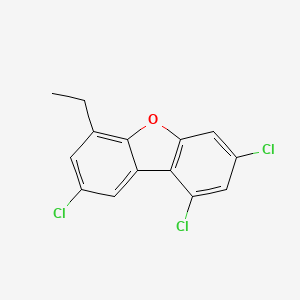
![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
![2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B12904828.png)
![4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12904830.png)
